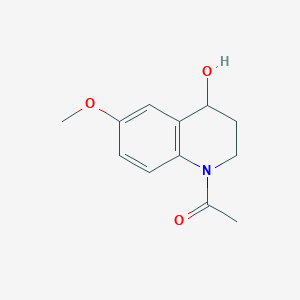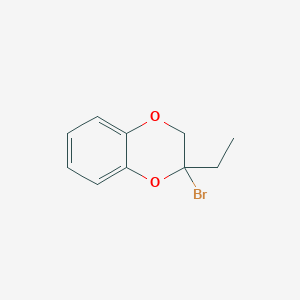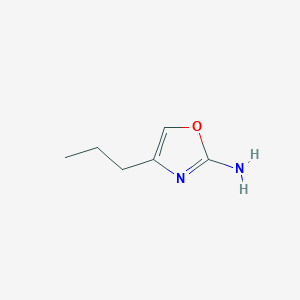![molecular formula C10H8BrClN2S B13236346 N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine](/img/structure/B13236346.png)
N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromothiophene group attached to a chloropyridine moiety via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 4-bromothiophene with a chloropyridine derivative in the presence of a palladium catalyst and a base .
-
Step 1: Preparation of 4-bromothiophene-2-boronic acid
- React 4-bromothiophene with a boronic acid reagent under appropriate conditions to form the boronic acid derivative.
- Conditions: Use of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K3PO4) in an organic solvent (e.g., toluene) at elevated temperatures (e.g., 90°C).
-
Step 2: Suzuki-Miyaura Coupling
- Couple the 4-bromothiophene-2-boronic acid with 2-chloropyridine in the presence of a palladium catalyst and a base.
- Conditions: Similar to step 1, with the reaction typically carried out in an organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene and pyridine rings can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Use of nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).
Oxidation Reactions: Use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Formation of various substituted pyridine derivatives.
Oxidation Products: Formation of oxidized thiophene or pyridine derivatives.
Reduction Products: Formation of reduced thiophene or pyridine derivatives.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in microbial or cancer cell growth, leading to its potential antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide: Similar structure but with a methylacetamide group instead of a pyridine ring.
Thiophene-Linked 1,2,4-Triazoles: Compounds with a thiophene ring linked to a triazole moiety, exhibiting different biological activities.
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine is unique due to its specific combination of a bromothiophene group and a chloropyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H8BrClN2S |
|---|---|
Molecular Weight |
303.61 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine |
InChI |
InChI=1S/C10H8BrClN2S/c11-7-3-9(15-6-7)5-14-8-1-2-13-10(12)4-8/h1-4,6H,5H2,(H,13,14) |
InChI Key |
OOZOSTARAAGIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1NCC2=CC(=CS2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide](/img/structure/B13236263.png)
![3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13236270.png)

![[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13236282.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B13236311.png)
![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B13236318.png)
![{2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B13236319.png)

![N-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13236323.png)
amine](/img/structure/B13236325.png)

![4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride](/img/structure/B13236338.png)

